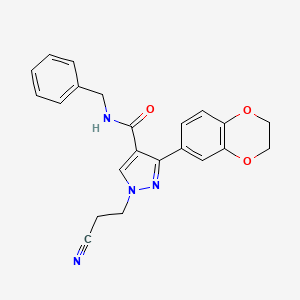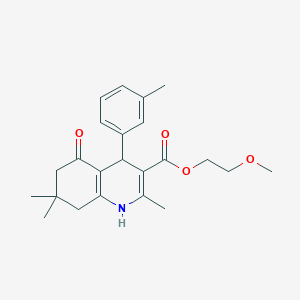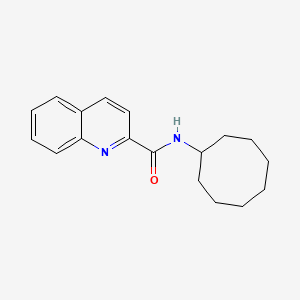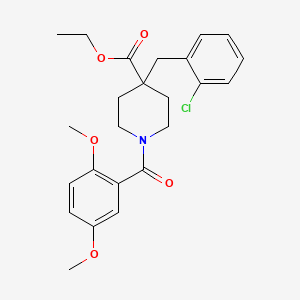![molecular formula C14H15ClN2O5S B4893035 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4893035.png)
2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CTPI or Isothiazolidinone and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes, such as COX-2. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study in the field of cancer research. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various inflammatory diseases.
One of the limitations of using 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, highlighting the need for further study to determine the optimal concentration for use in lab experiments.
未来方向
There are several future directions for the study of 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. One area of future study could be the development of more efficient synthesis methods for this compound. Additionally, further study is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal concentration and dosing regimen for the use of this compound in lab experiments.
合成方法
The synthesis of 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been extensively studied and various methods have been developed. One of the most common methods involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine to form 2-chloro-5-(4-morpholinylcarbonyl)benzoic acid. This compound is then reacted with thionyl chloride and subsequently with potassium thiocyanate to form 2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide.
科学研究应用
2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various inflammatory diseases.
属性
IUPAC Name |
2-[2-chloro-5-(morpholine-4-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5S/c15-11-2-1-10(14(19)16-4-6-22-7-5-16)9-12(11)17-13(18)3-8-23(17,20)21/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNHDVRBWDDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Chloro-5-(morpholin-4-ylcarbonyl)phenyl]-1,2-thiazolidin-3-one 1,1-dioxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)
![1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B4892986.png)



![[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile](/img/structure/B4893010.png)
amine oxalate](/img/structure/B4893017.png)
![N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide](/img/structure/B4893025.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4893027.png)